BI-1230

説明

特性

IUPAC Name |

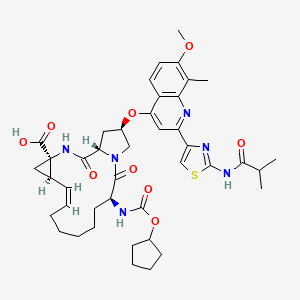

(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N6O9S/c1-23(2)36(49)46-40-44-31(22-58-40)30-19-34(28-16-17-33(55-4)24(3)35(28)43-30)56-27-18-32-37(50)47-42(39(52)53)20-25(42)12-8-6-5-7-9-15-29(38(51)48(32)21-27)45-41(54)57-26-13-10-11-14-26/h8,12,16-17,19,22-23,25-27,29,32H,5-7,9-11,13-15,18,20-21H2,1-4H3,(H,45,54)(H,47,50)(H,52,53)(H,44,46,49)/b12-8-/t25-,27+,29-,32-,42+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCVJBZPFAJZFJ-SYMKIPRJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(C[C@@H]5/C=C\CCCCC[C@@H](C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N6O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BI-1230 mechanism of action

An in-depth analysis of publicly available data reveals no specific drug candidate or therapeutic agent with the identifier "BI-1230." Comprehensive searches for "this compound mechanism of action," "this compound clinical trials," "this compound preclinical data," and "this compound signaling pathway" did not yield any relevant information pertaining to a molecule with this designation.

It is possible that "this compound" represents an internal project code, a compound in a very early stage of development for which no data has been publicly disclosed, or a potential typographical error in the query. The search results consisted of general information regarding clinical trial methodologies, unrelated therapeutic agents, and general corporate information, none of which provided specific details about a molecule designated as this compound.

Without any foundational data on the existence and nature of this compound, it is not possible to provide a technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations. Further clarification on the identity of "this compound" is required to proceed with the user's request.

BI-1230: A Potent and Selective HCV NS3/4A Protease Inhibitor for Preclinical Research

An In-depth Technical Guide on Target Identification and Validation

This guide provides a comprehensive overview of the preclinical data and experimental methodologies used to identify and validate the target of BI-1230, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This compound serves as a valuable chemical probe for in vitro and in vivo studies of HCV replication. This document is intended for researchers, scientists, and drug development professionals in the field of virology and infectious diseases.

Introduction

Hepatitis C is a global health concern, and the HCV NS3/4A serine protease is a crucial enzyme for viral replication, making it a prime target for antiviral therapies.[1] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins, a process essential for the viral life cycle. This compound is a chemical probe designed by Boehringer Ingelheim that acts as a potent, single-digit nanomolar inhibitor of the HCV NS3 protease and subsequent viral replication.[2] Its high selectivity and favorable pharmacokinetic properties make it an excellent tool for preclinical research.

Target Identification and Validation

The primary target of this compound has been identified and validated as the HCV NS3/4A protease. This was established through a series of enzymatic and cell-based assays that demonstrated its potent and selective inhibitory activity.

Enzymatic Activity

This compound demonstrates potent inhibition of the HCV NS3/4A protease in biochemical assays. The half-maximal inhibitory concentration (IC50) was determined to be in the low nanomolar range, indicating a strong interaction with the enzyme's active site.

Cell-Based Antiviral Activity

In cell-based assays utilizing HCV replicon systems, this compound effectively inhibits viral RNA replication. The half-maximal effective concentration (EC50) values are also in the low nanomolar range for both HCV genotype 1a and 1b, confirming its potent antiviral activity in a cellular context.[2]

Selectivity

This compound exhibits high selectivity for the HCV NS3/4A protease over other serine and cysteine proteases, which is a critical attribute for a chemical probe to minimize off-target effects.

Table 1: In Vitro Activity of this compound [2]

| Assay Type | Parameter | Value | Cell Line / Genotype | Incubation Time |

| Enzymatic Assay | IC50 | 6.7 nM | - | 60 min |

| Cell-based HCV RNA Replication Luciferase Reporter Assay | EC50 | 4.6 nM | Huh7 / Genotype 1a | 72 hours |

| Cell-based HCV RNA Replication Luciferase Reporter Assay | EC50 | <1.8 nM | Huh7 / Genotype 1b | 72 hours |

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound possesses good in vivo properties, making it suitable for animal studies.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats [2]

| Administration Route | Dose (mg/kg) | Parameter | Value | Units |

| Intravenous | 2 | Clearance (CL) | 15 | mL/min/kg |

| Mean Residence Time (MRT) | 2.3 | hours | ||

| Volume of Distribution at Steady State (Vss) | 2.05 | L/kg | ||

| Oral | 5 | Half-life (T1/2) | 2.1 | hours |

| Time to Maximum Concentration (Tmax) | 1.8 | hours | ||

| Maximum Concentration (Cmax) | 405 | nM | ||

| Area Under the Curve (AUC0-inf) | 2550 | nM*h | ||

| Oral Bioavailability (F) | 42 | % |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

HCV NS3/4A Protease FRET Assay

This biochemical assay is used to determine the direct inhibitory activity of compounds on the HCV NS3/4A protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. Cleavage of the substrate by the NS3/4A protease separates the donor and quencher fluorophores, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DE-D(EDANS)-EE-Abu-ψ-[COO]AS-K(DABCYL)-NH2)

-

Assay buffer: 50 mM Tris-HCl pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol

-

Test compound (this compound)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of HCV NS3/4A protease to each well of the microplate.

-

Add the diluted this compound to the wells and pre-incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Excitation/Emission = 340 nm/490 nm for EDANS/DABCYL pair).

-

Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

HCV Replicon Luciferase Reporter Assay

This cell-based assay measures the inhibitory effect of compounds on HCV RNA replication within human hepatoma cells.

Principle: Huh-7 cells are engineered to harbor a subgenomic HCV replicon that contains a luciferase reporter gene. The level of luciferase activity directly correlates with the amount of viral RNA replication.

Materials:

-

Huh-7 cells harboring an HCV genotype 1a or 1b luciferase reporter replicon

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Remove the culture medium and lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Determine the EC50 value by plotting the percent inhibition of luciferase activity against the logarithm of the inhibitor concentration.

Rat Pharmacokinetic Study

This in vivo study is performed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Principle: The test compound is administered to rats via intravenous and oral routes. Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured to determine key pharmacokinetic parameters.

Animals:

-

Male Sprague-Dawley rats

Procedure:

-

Intravenous (IV) Administration:

-

Administer this compound at a dose of 2 mg/kg via tail vein injection.

-

Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

-

-

Oral (PO) Administration:

-

Administer this compound at a dose of 5 mg/kg via oral gavage.

-

Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

-

-

Sample Processing:

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, AUC, and oral bioavailability.

-

Signaling Pathway and Mechanism of Action

HCV replication occurs in the cytoplasm of infected hepatocytes. The viral polyprotein is processed by both host and viral proteases. The NS3/4A protease is a viral protease that cleaves the polyprotein at four specific sites, releasing the non-structural proteins NS3, NS4A, NS4B, NS5A, and NS5B, which are essential for forming the viral replication complex. This compound acts by binding to the active site of the NS3 protease, thereby inhibiting its catalytic activity and preventing the maturation of the viral non-structural proteins, which ultimately halts viral replication.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the HCV NS3/4A protease. The comprehensive preclinical data, including its low nanomolar enzymatic and cellular activity and favorable in vivo pharmacokinetic profile, validate its use as a chemical probe for studying the mechanisms of HCV replication and for the preclinical evaluation of novel antiviral strategies. The detailed experimental protocols provided in this guide offer a foundation for researchers to utilize this compound effectively in their studies.

References

The Molecular Target of BI-1230: An In-depth Technical Guide

An exploration of the mechanism of action, quantitative data, and experimental evaluation of the HCV NS3/4A protease inhibitor, BI-1230.

This technical guide provides a comprehensive overview of the molecular target of this compound, a potent inhibitor of the Hepatitis C Virus (HCV). The primary audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide will delve into the core mechanism of action, present quantitative data on its inhibitory effects, detail the experimental protocols for its evaluation, and visualize the relevant biological pathways.

The Molecular Target: HCV NS3/4A Protease

The designated molecular target of this compound is the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease . This enzyme is a crucial component for viral replication and maturation.[1][2][3] The NS3 protein possesses a serine protease domain at its N-terminus and a helicase domain at its C-terminus. For its proteolytic activity, the NS3 serine protease requires the association with its cofactor, the NS4A protein, to form a stable and active heterodimeric complex.[1]

The primary function of the NS3/4A protease is the post-translational processing of the HCV polyprotein. The viral genome is translated into a single large polyprotein that must be cleaved into individual structural and non-structural proteins to form new, functional viral particles. The NS3/4A protease is responsible for cleavages at four specific junctions within the non-structural region of the polyprotein: NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.[1][4] By inhibiting the NS3/4A protease, this compound effectively blocks this essential cleavage process, thereby preventing viral replication.

This compound is characterized as a single-digit nanomolar inhibitor of the HCV NS3 protease and demonstrates potent antiviral activity against HCV replication in cell-based assays.[1] It exhibits high selectivity for the HCV NS3/4A protease over other serine and cysteine proteases.[1]

Quantitative Data Summary

The inhibitory potency and pharmacokinetic properties of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Genotype | Cell Line | Conditions |

| IC50 | 6.7 nM | Enzymatic Assay | - | - | 60 min incubation |

| EC50 | 4.6 nM | Cell-based HCV Replicon Luciferase Reporter Assay | 1a | Huh7 | 72 hours |

| EC50 | <1.8 nM | Cell-based HCV Replicon Luciferase Reporter Assay | 1b | Huh7 | 72 hours |

Table 1: In Vitro Inhibitory Activity of this compound[3]

| Parameter | Value | Species | Dose & Route |

| Clearance (CL) | 15 ml/min/kg | Rat | 2 mg/kg (IV) |

| Mean Residence Time (MRT) | 2.3 hours | Rat | 2 mg/kg (IV) |

| Volume of Distribution (Vss) | 2.05 L/kg | Rat | 2 mg/kg (IV) |

| Half-life (T1/2) | 2.1 hours | Rat | 5 mg/kg (PO) |

| Time to Max Concentration (Tmax) | 1.8 hours | Rat | 5 mg/kg (PO) |

| Max Concentration (Cmax) | 405 nM | Rat | 5 mg/kg (PO) |

| Area Under the Curve (AUC0-inf) | 2550 nM*h | Rat | 5 mg/kg (PO) |

| Oral Bioavailability (F) | 42% | Rat | 5 mg/kg (PO) |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rat[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

HCV NS3/4A Protease Enzymatic Assay (FRET-based)

This assay quantifies the in vitro inhibitory activity of compounds against the purified NS3/4A protease.

Materials:

-

Purified recombinant HCV NS3/4A protease

-

Fluorogenic substrate (e.g., a peptide mimicking a cleavage site with a FRET pair)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50% glycerol, 30 mM DTT)

-

This compound (or other test compounds)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the purified HCV NS3/4A protease to each well.

-

Add the diluted this compound or control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the FRET pair. The cleavage of the substrate separates the FRET pair, leading to an increase in fluorescence.

-

Calculate the initial reaction rates from the linear phase of the fluorescence signal.

-

Determine the percent inhibition for each concentration of this compound relative to the control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-based HCV Replicon Assay (Luciferase Reporter)

This assay measures the inhibitory effect of compounds on HCV RNA replication within a cellular context.

Materials:

-

Huh7 cells stably harboring an HCV subgenomic replicon containing a luciferase reporter gene (e.g., Firefly or Renilla luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

This compound (or other test compounds)

-

96-well clear-bottom white plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the Huh7 replicon cells in 96-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the diluted this compound or control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Determine the percent inhibition of replication for each concentration of this compound relative to the control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Visualizations

The following diagrams illustrate the HCV polyprotein processing pathway and the experimental workflow for evaluating this compound.

Caption: HCV Polyprotein Processing and Inhibition by this compound.

Caption: Workflow for the Evaluation of this compound.

References

- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

- 4. journals.asm.org [journals.asm.org]

BI-1230: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BI-1230, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document includes detailed experimental protocols for key assays and summarizes quantitative data in structured tables for ease of reference.

Chemical Structure and Properties

This compound is a synthetic small molecule designed as a highly specific inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.

Chemical Identity:

| Property | Value |

| CAS Number | 849022-32-8 |

| Molecular Formula | C₄₂H₅₂N₆O₉S |

| Molecular Weight | 816.96 g/mol |

| SMILES | C--INVALID-LINK--N[C@@]4(C[C@@H]4CCCC/C=C/C4)C(=O)O)NS(=O)(=O)C5CC5)c1ccc(cc1)OC(F)(F)F">C@HC(C)C |

(Note: The provided SMILES string is a representation and should be verified with a chemical drawing software for accurate 2D depiction.)

Physicochemical Properties:

| Property | Value |

| Physical State | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of the HCV NS3/4A protease. The NS3 protease, in complex with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites, a critical step in the maturation of functional viral proteins. By binding to the active site of the NS3 protease, this compound prevents this cleavage, thereby halting the viral replication cycle.

Below is a diagram illustrating the HCV polyprotein processing and the inhibitory action of this compound.

BI-1230 CAS number and IUPAC name

An in-depth technical guide on BI-1230 cannot be provided as requested. Searches for "this compound" did not yield a specific pharmaceutical compound with a corresponding CAS number and IUPAC name.

The search results contained information on a chemical intermediate listed as "RARECHEM AL BI 1230" with a molecular formula of C20H24N2O2; however, a specific CAS number and IUPAC name were not available. Furthermore, the query returned results for a fire suppression fluid known as "Novec 1230," with the chemical name dodecafluoro-2-methylpentan-3-one and the CAS number 756-13-8. This substance is not a pharmaceutical agent.

Without the correct identification of this compound as a specific therapeutic agent, it is not possible to gather the necessary data to create a technical guide that includes experimental protocols, signaling pathways, and quantitative data as requested by the user. Further clarification on the identity of the compound "this compound" is required to proceed.

Technical Guide: Preclinical Data Package for BI-1206

An in-depth analysis of public data suggests a potential discrepancy in the naming of the subject of interest. While the query specified "BI-1230," the available preclinical and clinical data from BioInvent, a company specializing in immuno-oncology, points prominently to BI-1206 , a first-in-class anti-FcγRIIB antibody. Given the context of the request for a technical guide for drug development professionals, this document will focus on the comprehensive preclinical data package for BI-1206, as it is the most likely intended subject.

This guide provides a detailed overview of the preclinical data for BI-1206, a human monoclonal antibody that selectively blocks the inhibitory Fc gamma receptor IIB (FcγRIIB or CD32B). The data herein supports its clinical development in combination with other anti-cancer therapies for both hematological malignancies and solid tumors.

Mechanism of Action

BI-1206's primary mechanism of action is to block the inhibitory signals mediated by FcγRIIB.[1] This receptor, when engaged, can dampen the efficacy of therapeutic antibodies. By inhibiting FcγRIIB, BI-1206 is designed to:

-

Enhance the activity of other therapeutic antibodies: In B-cell malignancies, it prevents the internalization of rituximab, increasing its availability on the tumor cell surface.[2]

-

Overcome resistance to checkpoint inhibitors: In solid tumors, it addresses a resistance mechanism to anti-PD-1 therapies like pembrolizumab.[3][4]

-

Unlock anti-cancer immunity: By blocking the single inhibitory antibody checkpoint receptor FcγRIIB, it aims to restore and enhance anti-tumor immune responses.[1]

Data Presentation

The following tables summarize the key quantitative findings from preclinical in vivo studies.

Table 1: In Vivo Efficacy of BI-1206 in Mantle Cell Lymphoma (MCL) Xenograft Models [5][6]

| Model Type | Combination Therapy | Outcome | Statistical Significance (p-value) |

| JeKo-1 Cell Line-Derived Xenograft | BI-1206 + Rituximab-Ibrutinib | Enhanced anti-MCL efficacy | p = 0.05 |

| JeKo-1 Cell Line-Derived Xenograft | BI-1206 + Rituximab-Venetoclax | Enhanced anti-MCL efficacy | p = 0.02 |

| Patient-Derived Xenograft (PDX) - Rituximab, Ibrutinib, CAR-T resistant | BI-1206 + Rituximab | Sensitized tumor to rituximab, inhibiting tumor growth | p < 0.05 |

| Patient-Derived Xenograft (PDX) - Ibrutinib and Venetoclax resistant | BI-1206 (single agent) | High potency anti-tumor activity | p < 0.0001 (vs. vehicle) |

| Patient-Derived Xenograft (PDX) - Rituximab, Ibrutinib, Venetoclax resistant | BI-1206 + Rituximab-Venetoclax | Superior anti-tumor activity and prolonged survival | p < 0.05 |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro Rituximab Internalization Assay

-

Objective: To determine if BI-1206 can prevent the FcγRIIB-mediated internalization of rituximab in MCL cells.

-

Cell Line: JeKo-1, a human MCL cell line expressing CD20 and FcγRIIB.

-

Methodology:

-

JeKo-1 cells are cultured and harvested.

-

Cells are treated with rituximab alone or in combination with BI-1206.

-

Following incubation, the amount of rituximab remaining on the cell surface is quantified, likely via flow cytometry using a fluorescently labeled anti-human IgG antibody.

-

A reduction in the internalization of rituximab in the presence of BI-1206 is indicative of its blocking activity.[2][5]

-

In Vivo Mantle Cell Lymphoma Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of BI-1206 as a single agent and in combination with standard-of-care therapies in various MCL models.

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.

-

Xenograft Models:

-

Cell Line-Derived Xenograft (CDX): JeKo-1 MCL cells are subcutaneously or intravenously injected into mice.[5]

-

Patient-Derived Xenograft (PDX): Tumor fragments or cells from MCL patients, including those with resistance to therapies like ibrutinib, venetoclax, and CAR-T, are implanted in mice.[5][7]

-

-

Treatment Regimen:

-

Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, BI-1206 alone, rituximab + ibrutinib, BI-1206 + rituximab + ibrutinib).

-

BI-1206 and rituximab are typically administered intravenously, for example, at a dose of 10 mg/kg twice a week for 14 days.[5]

-

Small molecule inhibitors like ibrutinib (e.g., 12.5 mg/kg) are administered daily.[5]

-

-

Efficacy Endpoints:

-

Tumor volume is measured regularly.

-

Mouse survival is monitored over time.

-

Statistical analyses are performed to compare tumor growth inhibition and survival between treatment groups.

-

Mandatory Visualization

Signaling Pathway: BI-1206 Mechanism of Action

The diagram below illustrates how BI-1206 enhances the efficacy of therapeutic antibodies by blocking the inhibitory FcγRIIB receptor.

Caption: BI-1206 blocks the inhibitory FcγRIIB to enhance anti-tumor immunity.

Experimental Workflow: In Vivo Xenograft Efficacy Study

This diagram outlines the typical workflow for assessing the in vivo efficacy of BI-1206 in combination therapies.

Caption: Workflow for a preclinical in vivo xenograft study of BI-1206.

References

- 1. BioInvent presents promising new clinical and preclinical data on anti-FcγRllB antibody, BI-1206, at the ASH Annual Meeting | BioInvent [bioinvent.com]

- 2. bioinvent.com [bioinvent.com]

- 3. BI-1206/pembrolizumab | BioInvent [bioinvent.com]

- 4. BioInvent Announces Promising Phase 1 Data of BI-1206 in Combination with KEYTRUDA® (pembrolizumab) in Solid Tumors | BioInvent [bioinvent.com]

- 5. Targeting FcγRIIB by antagonistic antibody BI-1206 improves the efficacy of rituximab-based therapies in aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting FcγRIIB by antagonistic antibody BI-1206 improves the efficacy of rituximab-based therapies in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

In Vitro Efficacy of BI-1230: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of BI-1230, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The data and protocols summarized herein are intended to serve as a comprehensive resource for researchers in the fields of virology and antiviral drug development.

Core Efficacy Data

This compound is a highly potent and selective inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. Its in vitro efficacy has been demonstrated in both enzymatic and cell-based assays. The related compound, BI 201335, which shares a similar mechanism of action, exhibits low nanomolar potency against clinically relevant HCV genotypes.

Table 1: In Vitro Enzymatic Inhibition of HCV NS3/4A Protease by a this compound Related Compound (BI 201335)[1]

| HCV Genotype | Target | Parameter | Value (nM) |

| 1a | NS3/4A Protease | Ki | 2.6 |

| 1b | NS3/4A Protease | Ki | 2.0 |

| 2a | NS3/4A Protease | Ki | ~52 - 130 |

| 2b | NS3/4A Protease | Ki | ~104 - 260 |

| 3a | NS3/4A Protease | Ki | ~494 - 780 |

| 4a | NS3/4A Protease | Ki | ≤13 |

| 5a | NS3/4A Protease | Ki | ≤13 |

| 6a | NS3/4A Protease | Ki | ≤13 |

Table 2: In Vitro Anti-HCV Replication Activity of a this compound Related Compound (BI 201335) in Replicon Assays[1]

| HCV Genotype | Assay System | Parameter | Value (nM) |

| 1a | Subgenomic Replicon | EC50 | 6.5 |

| 1b | Subgenomic Replicon | EC50 | 3.1 |

Table 3: In Vitro Selectivity Profile of a this compound Related Compound (BI 201335)[1]

| Protease | Type | Inhibition |

| Human Leukocyte Elastase | Serine Protease | None measurable |

| Cathepsin B | Cysteine Protease | Very weak |

Mechanism of Action: Inhibition of HCV Polyprotein Processing

This compound targets the HCV NS3/4A protease, which is a key enzyme in the viral life cycle. The HCV genome is translated into a single large polyprotein that must be cleaved into individual functional proteins for viral replication to occur. The NS3/4A protease is responsible for four of these critical cleavages. By binding to the active site of the NS3 protease, this compound blocks this processing, thereby halting the viral replication cascade.[1][2][3]

References

- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

BI-1230: A Profile of a Selective HCV NS3/4A Protease Inhibitor

Disclaimer: Publicly available scientific literature and pharmacological databases do not identify BI-1230 as an inhibitor of mTORC1. Instead, extensive research characterizes this compound as a potent and highly selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, a critical enzyme for viral replication. This document provides a comprehensive technical overview of the selectivity profile of this compound against its designated target and outlines relevant experimental methodologies. Additionally, in recognition of the interest in mTORC1, a general overview of the mTOR signaling pathway and standard protocols for assessing mTORC1 inhibition are provided for informational purposes.

This compound Selectivity Profile

This compound demonstrates high potency against its target, the HCV NS3/4A protease, with significant selectivity over other proteases. The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Target Enzyme | IC50/Ki Value | Notes |

| HCV NS3/4A Protease | ~1-10 nM | Potent inhibitor of viral replication. |

| Other Serine/Cysteine Proteases | High µM to mM | Highly selective against other serine and cysteine proteases. |

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay (General Protocol)

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of inhibitors against the HCV NS3/4A protease.

1. Materials and Reagents:

-

Recombinant HCV NS3/4A protease

-

FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-C(Dabcyl)-NH2)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 10% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

Test compound (this compound) serially diluted in DMSO

-

384-well black microplates

-

Fluorescence plate reader

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Add a defined amount of the HCV NS3/4A protease to each well of the 384-well plate containing the diluted inhibitor or DMSO control.

-

Incubate the enzyme-inhibitor mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for Edans/Dabcyl).

-

Record fluorescence measurements at regular intervals for a defined period (e.g., 30-60 minutes).

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the IC50 values by plotting the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

mTORC1 Kinase Assay (General Protocol - LanthaScreen™ TR-FRET Assay)

This protocol describes a general method for assessing mTORC1 kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common platform for kinase inhibitor profiling.

1. Materials and Reagents:

-

Recombinant human mTORC1 complex

-

Biotinylated substrate peptide (e.g., Biotin-4E-BP1)

-

Europium-labeled anti-phospho-4E-BP1 antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., APC or DyLight 650) (Acceptor)

-

Kinase Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

-

ATP

-

Test compound serially diluted in DMSO

-

384-well white microplates

-

TR-FRET compatible plate reader

2. Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Reaction Buffer.

-

Add the diluted compound or DMSO control to the wells of a 384-well plate.

-

Add the mTORC1 enzyme and the biotinylated substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and Streptavidin-conjugated acceptor).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader, recording the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the emission ratio (665 nm / 620 nm).

-

Determine IC50 values by plotting the percent inhibition (based on the emission ratio) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

Caption: Simplified mTOR signaling pathway illustrating key components and regulatory relationships.

BI-1230: A Technical Overview of a Novel KCNT1 Channel Inhibitor for Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gain-of-function mutations in the KCNT1 gene, which encodes the sodium-activated potassium channel KNa1.1, are a known cause of severe, early-onset developmental and epileptic encephalopathies (DEEs), including Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) and Autosomal Dominant Nocturnal Frontal Lobe Epilepsy (ADNFLE).[1][2][3] These conditions are often refractory to current anti-seizure medications, highlighting the urgent need for targeted therapies.[3] BI-1230 (also known as ABS-1230), a novel, orally administered small molecule inhibitor developed by Actio Biosciences, is a first-in-class therapeutic candidate designed to address the underlying cause of KCNT1-related epilepsies by directly targeting the overactive ion channel.[3][4][5] Currently in Phase 1 clinical development, this compound has demonstrated promising preclinical efficacy, including the inhibition of all tested pathogenic KCNT1 mutations and the rapid suppression of seizures in animal models.[5][6]

This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its characterization.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the KCNT1 potassium channel.[2] Pathogenic gain-of-function mutations in KCNT1 lead to an increase in the channel's open probability, resulting in excessive potassium ion (K+) efflux from neurons.[7][8] This hyperpolarizing current can paradoxically lead to neuronal hyperexcitability, particularly affecting inhibitory GABAergic interneurons and disrupting the excitatory/inhibitory balance in the brain, ultimately leading to seizures.[2] this compound is designed to counteract this by blocking the KCNT1 channel pore, thereby reducing the aberrant K+ currents and restoring normal neuronal firing.[2]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized using various electrophysiological and fluorescence-based assays.

Quantitative Data

| Assay Type | Cell Line | Target | Potency (IC50) | Reference |

| FLIPR (Thallium Flux) Assay | HEK-293 | Human KCNT1 | ≤ 250 nM | |

| Cellular Electrophysiology | Primary Cultured Neurons and Acute Brain Slices from a KCNT1 R428Q mouse model | KCNT1 R428Q | Nanomolar Potency | [2] |

Note: Specific IC50 values for this compound against wild-type and a comprehensive panel of pathogenic KCNT1 mutants are not yet publicly available.

Key In Vitro Findings

-

Potent Inhibition of KCNT1: An exemplified KCNT1 inhibitor from Actio Biosciences, understood to be representative of this compound, demonstrated an IC50 of 250 nM or less in a FLIPR (Fluorescent Imaging Plate Reader) thallium flux assay using HEK-293 cells stably expressing human KCNT1.

-

Activity in a Disease-Relevant Model: In a more recent study, a novel small molecule with nanomolar potency and high selectivity for KCNT1, presented by researchers including those from Actio Biosciences, was shown to suppress an outward potassium current in primary cultured neurons and acute brain slices from a mouse model carrying the recurrent R428Q KCNT1 mutation.[2]

-

Restoration of Inhibitory Neuron Function: The same study demonstrated that this KCNT1 inhibitor increased action potential generation in cortical GABAergic neurons from the KCNT1 R428Q mouse model, suggesting a restoration of inhibitory tone.[2]

In Vivo Pharmacology

Preclinical in vivo studies have been conducted in a mouse model of KCNT1-related epilepsy.

Animal Model

A knock-in mouse model was generated to express the highly recurrent human missense variant R428Q in the murine Kcnt1 gene.[2] Homozygous (Kcnt1RQ/RQ) mice exhibit multiple types of spontaneous seizures, providing a relevant model for testing therapeutic interventions.[2]

Key In Vivo Findings

-

Dose-Dependent Seizure Suppression: In the Kcnt1RQ/RQ mouse model, this compound strongly suppressed spontaneous seizures in a dose-dependent and reversible manner, as monitored by video-EEG.[2]

Note: Detailed pharmacokinetic and pharmacodynamic data from in vivo studies are not yet publicly available.

Experimental Protocols

While specific, detailed protocols for the experiments conducted on this compound are proprietary, the following sections describe the general methodologies for the key assays cited.

FLIPR Potassium Assay (Thallium Flux)

This high-throughput screening assay is used to measure the activity of potassium channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that a specific fluorescent dye will increase its signal upon binding to intracellular Tl+.

General Protocol:

-

Cell Culture: HEK-293 cells stably expressing the human KCNT1 channel are plated in 384-well microplates and cultured overnight.[9]

-

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye, which enters the cells in a non-fluorescent form and is then cleaved by intracellular esterases, trapping it inside.[9][10]

-

Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., this compound).

-

Stimulation and Detection: A stimulus buffer containing Tl+ is added to the wells. As Tl+ flows through the open KCNT1 channels, it binds to the intracellular dye, causing an increase in fluorescence.[10] This fluorescence is measured in real-time using a FLIPR instrument.[10]

-

Data Analysis: The rate of fluorescence increase is proportional to the KCNT1 channel activity. The inhibitory effect of the compound is determined by measuring the reduction in the fluorescence signal compared to a vehicle control. IC50 values are calculated from the concentration-response curves.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a higher throughput method for directly measuring ion channel currents compared to traditional manual patch-clamping.

General Protocol:

-

Cell Preparation: Cells expressing the KCNT1 channel (either wild-type or mutant variants) are harvested and placed in suspension.[11]

-

Cell Trapping: The automated system uses microfluidics to trap individual cells over an aperture.[12]

-

Gigaseal Formation and Whole-Cell Configuration: A high-resistance "gigaseal" is formed between the cell membrane and the aperture, followed by membrane rupture to achieve the whole-cell recording configuration.[12]

-

Voltage Protocol and Data Acquisition: A defined voltage protocol is applied to the cell to elicit KCNT1 currents. These currents are recorded and amplified.

-

Compound Application: The test compound is applied to the cell at various concentrations, and the effect on the KCNT1 current is measured.

-

Data Analysis: The inhibition of the channel current by the compound is quantified, and concentration-response curves are generated to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows relevant to the study of this compound.

Caption: KCNT1 channel signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the development of a KCNT1 inhibitor like this compound.

Conclusion

This compound represents a promising, mechanism-based therapeutic approach for the treatment of KCNT1-related epilepsies. Preclinical data, although limited in the public domain, suggest potent and selective inhibition of the KCNT1 channel, with demonstrated efficacy in a relevant animal model of the disease. The ongoing Phase 1 clinical trial will provide crucial information on the safety, tolerability, and pharmacokinetics of this compound in humans, paving the way for future studies in patients. Further disclosure of detailed preclinical data, particularly regarding the inhibitory profile against a wider range of pathogenic KCNT1 mutants, will be of great interest to the scientific and medical communities. As a first-in-class inhibitor, this compound holds the potential to be a transformative therapy for individuals affected by these severe and debilitating epileptic encephalopathies.

References

- 1. Novel Gain of Function Mouse Model of KCNT1-Related Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. a targeted small molecule reduces seizure burden in a mouse model of kcnt1-related epilepsy [aesnet.org]

- 3. Actio Biosciences Announces ABS-1230 — KCNT1 Epilepsy Foundation [kcnt1.squarespace.com]

- 4. Frontiers | Reduction of Kcnt1 is therapeutic in mouse models of SCN1A and SCN8A epilepsy [frontiersin.org]

- 5. Actio Biosciences Announces First Participant Dosed in Phase 1 Clinical Trial of ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]

- 6. ABS-1230 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 8. Item - Functional Effects of Epilepsy Associated KCNT1 Mutations Suggest Pathogenesis via Aberrant Inhibitory Neuronal Activity - RMIT University - Figshare [research-repository.rmit.edu.au]

- 9. moleculardevices.com [moleculardevices.com]

- 10. FLIPR Potassium Assay Kit | Molecular Devices [moleculardevices.com]

- 11. biorxiv.org [biorxiv.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery and Development of mRNA-1230

Disclaimer: Initial searches for a therapeutic agent designated "BI-1230" in the context of oncology or development by BioInvent did not yield any publicly available information. It is possible that this designation refers to an internal, preclinical, or discontinued project. However, a prominent investigational vaccine candidate from Moderna, mRNA-1230 , matches a similar nomenclature. This guide will provide a comprehensive technical overview of Moderna's mRNA-1230, a combination vaccine for influenza, respiratory syncytial virus (RSV), and COVID-19, based on available data.

Introduction

mRNA-1230 is a novel, investigational trivalent messenger RNA (mRNA) vaccine in development by Moderna. It is designed to provide simultaneous protection against three of the most significant respiratory viruses that co-circulate seasonally: influenza virus, respiratory syncytial virus (RSV), and SARS-CoV-2, the virus that causes COVID-19. The rationale behind this combination vaccine is to simplify immunization schedules, potentially increasing compliance and offering broader protection against common respiratory illnesses, particularly in older adults and other at-risk populations.[1] The development of mRNA-1230 is part of a broader strategy to leverage the flexibility and rapid development timeline of mRNA technology to address significant public health needs.[2]

Discovery and Preclinical Development

The foundation of mRNA-1230 lies in the successful development of individual mRNA vaccines for each of its target pathogens. Moderna's extensive work on its COVID-19 vaccine (mRNA-1273), influenza vaccine candidate (mRNA-1010), and RSV vaccine candidate (mRNA-1345) provided the basis for their combination.[3]

Preclinical development for mRNA-1230 involved combining the mRNA sequences encoding for the antigenic proteins of the three viruses into a single formulation.[4] The key antigenic targets are:

-

Influenza: Hemagglutinin (HA) glycoproteins of various strains.

-

RSV: The F protein.

-

SARS-CoV-2: The Spike (S) protein.

In 2021, Moderna announced positive preclinical data for a single-shot vaccine combining mRNAs against COVID-19, RSV, and four strains of influenza.[4] These early studies demonstrated that the combination vaccine could elicit a strong immune response against all targeted antigens.[5] This successful preclinical proof-of-concept paved the way for the initiation of clinical trials.

Mechanism of Action

The mechanism of action for mRNA-1230 is consistent with that of other mRNA vaccines. The vaccine consists of lipid nanoparticles (LNPs) encapsulating the mRNA strands that code for the specific viral antigens.

Once administered, the LNPs are taken up by host cells, and the mRNA is released into the cytoplasm. The host cell's ribosomes then translate the mRNA sequences to produce the viral antigens. These antigens are subsequently displayed on the cell surface or released, where they are recognized by the immune system, leading to the activation of B-cells and T-cells. This process results in the production of neutralizing antibodies and the generation of memory immune cells, providing long-term protection against future infections with any of the three viruses.

Clinical Development

mRNA-1230 is currently in the early stages of clinical development. The initial clinical trial is a Phase 1 study designed to assess the safety, reactogenicity, and immunogenicity of the vaccine in healthy adults.

Clinical Trial Summary

| Trial Identifier | Phase | Status | Number of Participants | Age Group | Interventions | Primary Objectives |

| NCT05585632 | Phase 1 | Study Complete | 392 | 50-75 years | mRNA-1230, mRNA-1010, mRNA-1045, mRNA-1273.214, mRNA-1345 | Safety and Reactogenicity |

Table 1: Summary of the Phase 1 Clinical Trial for mRNA-1230 and related vaccine candidates.[6]

The Phase 1 trial for mRNA-1230 (NCT05585632) was completed, and enrollment is also complete for other related combination vaccine trials, including Flu/COVID-19 (mRNA-1073) and Flu/RSV (mRNA-1045).[3] Moderna anticipates having a combination vaccine available as early as 2025.[3]

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary, the general methodology for the Phase 1 clinical trial of mRNA-1230 can be outlined based on the clinical trial registration and standard practices for vaccine trials.

Phase 1 Study Design

The study is a randomized, observer-blind, controlled trial in healthy adults aged 50 to 75.[6] Participants were randomly assigned to receive one of the investigational vaccines. The primary goal is to evaluate the safety and the body's reaction to the vaccine.

Key Methodologies:

-

Dose Escalation: Different dose levels of the vaccine may be evaluated to determine the optimal dose that is both safe and immunogenic.

-

Safety Monitoring: Participants are closely monitored for solicited local and systemic adverse events for a defined period after vaccination. This is often done through electronic diaries.[6] Serious adverse events are monitored throughout the trial.

-

Immunogenicity Assessment: Blood samples are collected at various time points to measure the immune response. Key assays include:

-

Neutralizing Antibody Titer Assays: To quantify the levels of functional antibodies that can block viral entry.

-

Enzyme-Linked Immunosorbent Assays (ELISA): To measure the total amount of antibodies against the specific viral antigens.

-

T-cell Assays (e.g., ELISpot): To assess the cellular immune response.

-

Future Directions

The development of mRNA-1230 represents a significant step forward in the field of vaccinology. If successful in later-stage clinical trials, this combination vaccine could have a substantial impact on public health by improving vaccination coverage and providing more convenient protection against common and sometimes severe respiratory illnesses. Future development will involve larger Phase 2 and Phase 3 trials to confirm the efficacy, safety, and optimal dosage of the vaccine in a broader population. Furthermore, the mRNA platform allows for the potential to update the vaccine components to match circulating viral strains, ensuring continued relevance and effectiveness.

References

- 1. accessnewswire.com [accessnewswire.com]

- 2. contagionlive.com [contagionlive.com]

- 3. News Release [feeds.issuerdirect.com]

- 4. Moderna Announces Positive Pre-Clinical Data For Single Shot Combining COVID, RSV & Flu Vaccines - CBS New York [cbsnews.com]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. Trial Details [trials.modernatx.com]

In-Depth Technical Guide: Pharmacodynamics of BI-1230 in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1230 is a potent and highly selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the pharmacodynamics of this compound as characterized in various cell line models. It is intended to serve as a resource for researchers engaged in the study of HCV and the development of antiviral therapeutics.

Core Mechanism of Action

This compound exerts its antiviral effect by targeting the HCV NS3/4A serine protease. This enzyme is crucial for the post-translational processing of the HCV polyprotein, which is translated from the viral RNA genome. The NS3/4A protease cleaves the polyprotein at specific sites to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex. By inhibiting this protease, this compound effectively blocks the viral life cycle and prevents the propagation of the virus.

Quantitative Pharmacodynamic Data

The inhibitory activity of this compound has been quantified in cell-based assays. The following table summarizes the available data.

| Parameter | Cell Line | Assay Type | Value | Reference |

| IC50 | HEK-293T | Rev-Nluc-based Luciferase Reporter Assay | 0.02 µM | [1] |

Note: Further quantitative data from other cell lines, particularly HCV replicon systems in Huh-7 cells, would provide a more comprehensive profile of this compound's activity.

Signaling Pathway and Inhibition

The signaling pathway affected by this compound is the HCV replication pathway, specifically the proteolytic processing of the viral polyprotein. The following diagram illustrates this pathway and the point of inhibition by this compound.

Caption: Inhibition of HCV polyprotein processing by this compound.

Experimental Protocols

A key method for evaluating the efficacy of HCV NS3/4A protease inhibitors like this compound is the cell-based luciferase reporter assay. This assay provides a quantitative measure of viral replication in a high-throughput format.

HCV NS3/4A Protease Luciferase Reporter Assay

1. Principle: This assay utilizes a reporter construct that expresses a luciferase gene under the control of elements that are sensitive to HCV replication. In the presence of an active HCV NS3/4A protease, the viral replicon will replicate, leading to the expression of the luciferase reporter. Inhibition of the protease by a compound like this compound will decrease viral replication and, consequently, reduce the luciferase signal.

2. Materials:

-

Cell Line: Human Embryonic Kidney 293T (HEK-293T) cells or Human Hepatoma Huh-7 cells.

-

Plasmids:

-

An expression plasmid for the HCV NS3/4A protease.

-

A reporter plasmid containing a luciferase gene (e.g., NanoLuc® luciferase) linked to a cleavage site for the NS3/4A protease (e.g., the NS5A/5B cleavage site).

-

-

Transfection Reagent: Polyethyleneimine (PEI) or other suitable transfection reagents.

-

Assay Reagent: Luciferase assay substrate (e.g., Nano-Glo® Luciferase Assay System).

-

Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Culture Medium: DMEM or RPMI-1640 supplemented with FBS and antibiotics.

-

Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings.

3. Methodology:

-

Cell Seeding: Seed HEK-293T or Huh-7 cells into 96-well or 384-well white, opaque plates at a density that will result in 80-90% confluency at the time of transfection. Incubate at 37°C with 5% CO2.

-

Transfection:

-

Prepare a co-transfection mix containing the HCV NS3/4A protease expression plasmid and the luciferase reporter plasmid.

-

Complex the plasmids with the transfection reagent according to the manufacturer's protocol.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

After incubation, replace the transfection medium with fresh culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the transfected cells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

-

Incubate the cells with the compound for 24-48 hours at 37°C with 5% CO2.

-

-

Luciferase Assay:

-

Equilibrate the plates to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for cell lysis and the luminescent reaction to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized data against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based assay to determine the pharmacodynamics of this compound.

Caption: General workflow for a cell-based HCV inhibitor assay.

Conclusion

This compound is a potent inhibitor of the HCV NS3/4A protease, demonstrating significant activity in cell-based assays. The methodologies and data presented in this guide provide a foundation for further research into the pharmacodynamics of this and similar antiviral compounds. Future studies should aim to expand the quantitative data to include a wider range of HCV genotypes and cell line models to fully elucidate the therapeutic potential of this compound.

References

The Role of BI-1230 in Modulating Downstream Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1230, a first-in-class monoclonal antibody, is currently under investigation as a promising immunomodulatory agent for the treatment of various hematological malignancies and solid tumors. Its primary mechanism of action involves the specific and high-affinity blockade of Fc gamma receptor IIB (FcγRIIB), also known as CD32B. This inhibitory receptor plays a crucial role in downregulating immune responses, and its blockade by this compound has been shown to reinvigorate anti-tumor immunity and overcome resistance to existing cancer therapies. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, supported by preclinical and clinical data. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of oncology and immunotherapy.

Introduction to this compound and its Target: FcγRIIB

This compound is a human IgG1 monoclonal antibody that selectively targets FcγRIIB (CD32B), the sole inhibitory Fcγ receptor.[1][2] FcγRIIB is expressed on various immune cells, including B cells, and on a range of tumor cells.[3] Its primary function is to set a threshold for immune cell activation, thereby preventing excessive immune responses. In the context of cancer, tumor cells can exploit the inhibitory function of FcγRIIB to evade immune surveillance and resist antibody-based therapies.

Overexpression of FcγRIIB has been observed in several types of non-Hodgkin's lymphoma (NHL) and is associated with a poor prognosis.[1] In the presence of therapeutic antibodies such as rituximab (an anti-CD20 antibody), the co-ligation of FcγRIIB on B-cell lymphoma cells can lead to the internalization and subsequent degradation of the therapeutic antibody, diminishing its efficacy.[4][5] this compound is designed to block this interaction, thereby preventing the internalization of therapeutic antibodies and enhancing their anti-tumor activity.[4][5]

Mechanism of Action: Reversal of FcγRIIB-Mediated Inhibition

The canonical signaling pathway initiated by FcγRIIB engagement involves the phosphorylation of the immunoreceptor tyrosine-based inhibition motif (ITIM) within its cytoplasmic domain. This phosphorylation event leads to the recruitment of the SH2-containing inositol 5'-phosphatase 1 (SHIP-1).[6] Activated SHIP-1 then dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2), thereby antagonizing the pro-survival and proliferative signals mediated by the B-cell receptor (BCR) and other activating receptors.[6] This ultimately leads to the suppression of downstream signaling cascades, including the PI3K/Akt and MAPK/Erk pathways.[6]

This compound, by binding to FcγRIIB, prevents its engagement by the Fc portion of other antibodies and thereby inhibits the initiation of this inhibitory signaling cascade. This blockade is expected to restore and enhance the activity of co-administered therapeutic antibodies.

Impact on Downstream Signaling Pathways

Preclinical studies have begun to elucidate the specific effects of this compound on downstream signaling pathways in cancer cells.

Inhibition of Rituximab-Induced CD20 Internalization

One of the key demonstrated effects of this compound is its ability to prevent the internalization of the CD20-rituximab complex in mantle cell lymphoma (MCL) cells. This is a critical mechanism for overcoming rituximab resistance. By blocking FcγRIIB, this compound ensures that the CD20-rituximab complex remains on the cell surface, where it can effectively mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[4]

Enhancement of Anti-Tumor Efficacy of Combination Therapies

-

In Non-Hodgkin's Lymphoma (NHL): In preclinical models of MCL, this compound has been shown to significantly enhance the anti-tumor efficacy of rituximab when used in combination with other targeted agents like the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the BCL-2 inhibitor venetoclax.[4] This suggests that by blocking the FcγRIIB-mediated inhibitory signals, this compound can synergize with drugs that target other key survival pathways in lymphoma cells.

-

In Solid Tumors: In the context of solid tumors, this compound is being investigated for its potential to overcome resistance to immune checkpoint inhibitors, such as the anti-PD-1 antibody pembrolizumab.[2] The proposed mechanism involves preventing the FcγRIIB-mediated degradation of pembrolizumab by tumor-associated macrophages, thereby enhancing T-cell mediated anti-tumor immunity.

While direct quantitative data on the modulation of specific downstream signaling molecules like p-Akt, p-Erk, or p-SHIP-1 following this compound treatment is not yet extensively published in peer-reviewed literature, the observed biological effects strongly support the hypothesis that this compound's mechanism of action leads to a reversal of the inhibitory signals mediated by FcγRIIB.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Mantle Cell Lymphoma (MCL) Xenograft Models [4]

| Treatment Group | Tumor Growth Inhibition vs. Control | Statistical Significance (p-value) |

| BI-1206 + Rituximab + Ibrutinib | Enhanced | p = 0.05 |

| BI-1206 + Rituximab + Venetoclax | Enhanced | p = 0.02 |

| BI-1206 + Rituximab + CHOP | Not significantly enhanced | Not significant |

Table 2: Clinical Response in Phase I/IIa Trial of BI-1206 in Combination with Rituximab in Relapsed/Refractory NHL (NCT03571568) [7]

| Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |

| 9 evaluable patients | 67% (6/9) | Not specified | Not specified | Not specified |

Table 3: Clinical Response in Phase I/IIa Trial of BI-1206 in Combination with Rituximab and Acalabrutinib in NHL (NCT03571568) - Triple Combination Arm [8]

| Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |

| 8 evaluable patients | 63% | 2 | 3 | 3 |

Experimental Protocols

In Vitro CD20 Internalization Assay[4]

-

Cell Line: JeKo-1 (mantle cell lymphoma cell line).

-

Treatment: Cells are treated with rituximab (5 µg/mL) with or without BI-1206 (5 µg/mL).

-

Incubation: Cells are incubated for 0, 2, and 5 hours.

-

Staining: Following incubation, cells are stained with a fluorescently labeled secondary antibody that recognizes rituximab.

-

Analysis: The amount of rituximab-bound CD20 remaining on the cell surface is quantified by flow cytometry. A decrease in fluorescence intensity indicates internalization.

In Vivo Mantle Cell Lymphoma Xenograft Model[4]

-

Animal Model: NOD-scid IL2Rgamma-null (NSG) mice.

-

Tumor Inoculation: JeKo-1 cells are injected intravenously into the mice.

-

Treatment: Once tumors are established, mice are treated with vehicle control, BI-1206, rituximab, and/or other combination agents (e.g., ibrutinib, venetoclax) at specified doses and schedules.

-

Monitoring: Tumor growth is monitored by bioluminescence imaging or caliper measurements.

-

Endpoint: The primary endpoint is tumor growth inhibition and overall survival.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound in blocking FcγRIIB-mediated inhibitory signaling.

Caption: Experimental workflow for the in vitro CD20 internalization assay.

Conclusion

This compound represents a novel and promising therapeutic strategy to overcome resistance to antibody-based cancer therapies. By specifically targeting the inhibitory FcγRIIB receptor, this compound effectively blocks a key mechanism of immune suppression and therapeutic resistance. The preclinical and emerging clinical data strongly support its role in enhancing the efficacy of existing treatments for both hematological malignancies and solid tumors. Further investigation into the detailed molecular consequences of this compound treatment on downstream signaling pathways will provide a more complete understanding of its mechanism of action and may unveil additional therapeutic opportunities. The continued clinical development of this compound holds the potential to significantly improve outcomes for cancer patients.

References

- 1. BioInvent presents promising new clinical and preclinical data on anti-FcγRllB antibody, BI-1206, at the ASH Annual Meeting | BioInvent [bioinvent.com]

- 2. BI-1206/pembrolizumab | BioInvent [bioinvent.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Targeting FcγRIIB by antagonistic antibody BI-1206 improves the efficacy of rituximab-based therapies in aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Src Homology 2 Domain-containing Inositol 5′-Phosphatase (SHIP1) by the Cyclic AMP-dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioInvent: Cancer Cell Publishes Data Highlighting The Potential Of Bioinvent’s BI-1206 To Help Overcome Antibody Drug Resistance In Cancer Therapy - BioSpace [biospace.com]

- 7. Targeting FcγRIIB by antagonistic antibody BI-1206 improves the efficacy of rituximab-based therapies in aggressive mantle cell lymphoma | springermedizin.de [springermedizin.de]

- 8. BioInvent Announces Promising Phase 1 Data of BI-1206 in Combination with KEYTRUDA® (pembrolizumab) in Solid Tumors | BioInvent [bioinvent.com]

Part 1: BI-1206 (BioInvent International)

An In-depth Technical Guide on the Safety and Toxicity Profile of Investigational Drug Candidates Potentially Identified as "BI-1230"

Disclaimer: The term "this compound" does not correspond to a single, publicly recognized investigational drug. Initial research suggests this may be an internal designation or a misnomer for other clinical candidates. This guide focuses on two plausible interpretations based on available data: BI-1206 , a monoclonal antibody from BioInvent International, and mRNA-1230 , a combination vaccine from Moderna. Due to the greater availability of public data, this guide will primarily detail the safety and toxicity profile of BI-1206, with a summary of the available information for mRNA-1230.

BI-1206 is a high-affinity monoclonal antibody that selectively targets FcγRIIB (CD32B), the sole inhibitory member of the Fcγ receptor family.[1] Overexpression of FcγRIIB on cancer cells is a mechanism of resistance to antibody-based cancer therapies.[2] By blocking FcγRIIB, BI-1206 is designed to enhance the efficacy of other anticancer antibodies, such as rituximab and pembrolizumab.[3][4] BI-1206 is currently being evaluated in Phase 1/2a clinical trials for non-Hodgkin's lymphoma (NHL) and solid tumors.[5][6]

Signaling Pathway of FcγRIIB Inhibition by BI-1206

The following diagram illustrates the proposed mechanism of action for BI-1206. By blocking the inhibitory FcγRIIB receptor on tumor cells, BI-1206 prevents the negative signaling that would otherwise dampen the therapeutic effect of other anticancer antibodies. This restores and enhances the ability of these antibodies to mediate tumor cell killing.

Preclinical Safety and Toxicology

Publicly available information on the preclinical safety and toxicology of BI-1206 is limited. However, preclinical studies have been conducted to support the initiation of clinical trials. One preclinical study in mice demonstrated that premedication with corticosteroids could prevent infusion-related reactions associated with intravenous anti-FcγRIIB administration, a strategy that has been implemented in clinical trials to improve tolerability.[7] Preclinical findings also indicated that BI-1206 significantly enhances the effect of anti-PD-1 therapy, which has been corroborated by Phase 1 data in solid tumors.[6][8]

Clinical Safety Profile

BI-1206 has been evaluated in two main clinical settings: in combination with rituximab for non-Hodgkin's lymphoma (NCT03571568) and with pembrolizumab for solid tumors (NCT04219254).[6][9] Across these trials, BI-1206 has generally been described as well-tolerated.[2][5][10]

Intravenous (IV) Administration: In the Phase 1 dose-escalation part of the solid tumor trial, no formal maximum tolerated dose (MTD) was defined.[11] The most frequently observed treatment-emergent adverse events (TEAEs) are summarized in the table below. These events were noted to be transient and manageable.[9][11]

| Adverse Event Category | Specific Events | Management/Resolution |

| Infusion-Related Reactions | Not specified | Transient; risk and/or intensity reduced with corticosteroid premedication or split dosing.[11] |

| Hematologic | Thrombocytopenia | Transient, without clinical consequences.[9][11] |

| Hepatic | Elevated liver enzymes | Transient, without clinical consequences.[9][11] |

Subcutaneous (SC) Administration: A subcutaneous formulation of BI-1206 has been developed and is being tested to improve the safety and tolerability profile.[6] Dose escalation with the SC formulation is ongoing. To date, the SC administration has been well-tolerated with no notable safety events reported, including no infusion-related reactions, thrombocytopenia, or elevated liver enzymes of any grade.[10][11] This suggests an improved safety profile compared to the IV formulation.[5]

Experimental Protocols: Clinical Trial Overviews

Detailed protocols for clinical trials are not fully public. However, information from clinical trial registries and press releases provides a solid overview of the study designs.

NCT03571568: BI-1206 in Non-Hodgkin's Lymphoma (NHL) This is a Phase 1/2a, open-label, dose-escalation, and expansion study of BI-1206 in combination with rituximab in patients with indolent B-cell NHL who have relapsed or are refractory to rituximab.[12] The study also includes a triple combination arm with the BTK inhibitor acalabrutinib.

-

Phase 1: A 3+3 dose-escalation design was used to determine the recommended Phase 2 dose (RP2D) for both IV and SC formulations.[12]

-

Phase 2a: This phase consists of signal-seeking cohorts and a randomized, two-arm dose optimization to further evaluate the safety and efficacy of the combination therapies.[13]

-

Treatment Regimen: Subjects receive an induction cycle of BI-1206 with rituximab. Those showing clinical benefit at week 6 can continue to maintenance therapy.[12]

NCT04219254: BI-1206 in Solid Tumors This Phase 1/2a study evaluates BI-1206 in combination with the anti-PD-1 therapy pembrolizumab in patients with advanced solid tumors who have been previously treated with anti-PD-1/PD-L1 therapies.[1][6]

-

Phase 1: Dose escalation of both IV and SC BI-1206 in combination with a standard dose of pembrolizumab to assess safety and tolerability.[11]

-

Phase 2a: Expansion cohorts at the RP2D are planned to further assess efficacy in specific tumor types, such as non-small cell lung cancer (NSCLC) and uveal melanoma.[3][11] The trial will include a signal-seeking phase followed by a dose optimization phase where patients are randomized to different doses of BI-1206 or pembrolizumab alone.[3]

The following diagram provides a generalized workflow for these clinical trials.

Part 2: mRNA-1230 (Moderna)

mRNA-1230 is an investigational combination vaccine that uses messenger RNA (mRNA) technology to target three respiratory viruses: influenza virus, respiratory syncytial virus (RSV), and SARS-CoV-2.[14][15] The goal of this combination vaccine is to provide broad protection against these common respiratory illnesses with a single injection.[16]

Preclinical and Clinical Safety Profile

As of late 2025, detailed safety and toxicity data for mRNA-1230 are not yet publicly available. Moderna announced positive preclinical data for a single-shot combination vaccine targeting COVID, RSV, and flu, which supports the clinical development of mRNA-1230.[17]

mRNA-1230 has been evaluated in a Phase 1 clinical trial (NCT05585632).[14][18] This study was designed to assess the safety, reactogenicity, and immunogenicity of mRNA-1230 in adults aged 50 to 75.[14][19][20] The trial is listed as complete, but results have not been formally published or presented in detail.[18][21] The primary purpose was to evaluate the safety and how the body reacts to the vaccine.[14][19] For another of Moderna's combination vaccines, mRNA-1083 (COVID-19 and influenza), the company has reported an acceptable tolerability and safety profile with low-grade adverse reactions, which may be indicative of the expected profile for mRNA-1230.[22]

Experimental Protocol: NCT05585632 Overview

This was a Phase 1, randomized study that enrolled approximately 392 healthy adults.[14][19] Participants were randomly assigned to receive one of several investigational vaccines, including different dose levels of mRNA-1230, to compare its safety and immunogenicity against single-target vaccines.[14][20] Participants were monitored for safety through clinic visits and phone calls for approximately 13 months and used an electronic diary to record any reactions for 7 days post-vaccination.[16][18]

Further information on the safety and toxicity profile of mRNA-1230 is anticipated following the publication of the results from this Phase 1 study.

References

- 1. BI-1206/pembrolizumab | BioInvent [bioinvent.com]

- 2. BioInvent to Present Early Phase 2a Data from Ongoing Trial with Triple Combination of BI-1206, Rituximab, and Calquence in r/r NHL, at ASH 2025 | BioInvent [bioinvent.com]